molecular formula C9H10N2O3S B15199342 7-Amino-8-oxo-3-vinyl-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-Amino-8-oxo-3-vinyl-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B15199342
M. Wt: 226.25 g/mol
InChI Key: GQLGFBRMCCVQLU-DWHDZERNSA-N
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Description

7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS: 79349-82-9, molecular formula: C₉H₁₀N₂O₃S, molecular weight: 226.25 g/mol) is a β-lactam antibiotic precursor with a bicyclic core structure common to cephalosporins . It features a vinyl group at position 3 and an amino group at position 7, distinguishing it from other cephalosporin intermediates.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

(6S)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C9H10N2O3S/c1-2-4-3-15-8-5(10)7(12)11(8)6(4)9(13)14/h2,5,8H,1,3,10H2,(H,13,14)/t5?,8-/m0/s1

InChI Key

GQLGFBRMCCVQLU-DWHDZERNSA-N

Isomeric SMILES

C=CC1=C(N2[C@H](C(C2=O)N)SC1)C(=O)O

Canonical SMILES

C=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Origin of Product

United States

Preparation Methods

Initial Phosphonium Salt Formation

The process begins with GCLE reacting with sodium iodide (NaI) and triphenylphosphine (PPh₃) in a biphasic chloroform-water system. This step replaces the C-3 chloromethyl group with an iodide, forming a phosphonium salt intermediate. Critical parameters include:

  • Molar ratios : GCLE : NaI : PPh₃ = 1 : 1 : 1.05.
  • Temperature : 25–35°C.
  • Solvent system : Chloroform/water (1:1 v/v).

The water phase, containing excess NaI, is separated and recycled for subsequent batches to minimize waste.

Generation of Phosphorus Ylide

After phase separation, sodium hydroxide (NaOH) is added to the organic phase to deprotonate the phosphonium salt, yielding a reactive phosphorus ylide. Key conditions:

  • NaOH concentration : 0.5–2 M.
  • Temperature : 0–5°C to prevent β-lactam ring degradation.
  • Stoichiometry : NaOH : GCLE = 1.3 : 1.

This step achieves >95% conversion efficiency under optimized conditions.

Vinylation via Formalin Reaction

The ylide reacts with formalin (37% formaldehyde) to introduce the C-3 vinyl group. Reaction parameters include:

  • Formaldehyde ratio : 7–9 mol per mole of GCLE.
  • Temperature : 0–15°C.
  • Formalin concentration : 20–40% (w/w).

Excess formalin is recovered from the aqueous phase and reused, reducing raw material costs by 10–15%.

Deprotection and Crystallization

The final steps involve acid-catalyzed cleavage of the methoxy benzyl ester and enzymatic deprotection of the C-7 amino group:

  • Phenol and HCl mediate ester hydrolysis at 60–80°C.
  • Immobilized penicillin acylase selectively removes the phenylacetyl group from the C-7 amine under mild conditions (pH 7.5, 30°C).
  • Crystallization from aqueous ethanol yields 7-AVCA with ≥98% purity.

Comparative Analysis of Methodologies

Chemical vs. Enzymatic Deprotection

While traditional chemical deprotection (e.g., using HCl) achieves high yields, it risks β-lactam ring opening. Enzymatic methods offer superior selectivity, preserving the core structure and reducing byproducts. Industrial adopters report a 12% increase in overall yield when switching to immobilized enzymes.

Solvent and Waste Management

The patented process emphasizes sustainability:

  • Chloroform recycling : 85–90% recovery via distillation.
  • Formalin reuse : 5–15% of consumed formaldehyde is replenished per batch.
  • Aqueous phase recycling : NaI and NaOH solutions are repurposed, cutting hazardous waste by 30%.

Optimization Data and Reaction Parameters

Table 1: Key Reaction Conditions for 7-AVCA Synthesis

Step Reagents/Conditions Temperature (°C) Yield (%) Citation
Phosphonium Salt NaI, PPh₃, CHCl₃/H₂O (1:1) 25–35 92
Ylide Formation NaOH (1.3 eq), CHCl₃ 0–5 95
Vinylation Formalin (7–9 eq), CHCl₃ 0–15 88
Enzymatic Deprotection Penicillin acylase, pH 7.5 30 94

Structural and Spectroscopic Confirmation

Post-synthesis characterization relies on:

  • ¹H NMR : Vinyl protons resonate at δ 5.2–5.8 ppm (J = 10–12 Hz), confirming trans configuration.
  • IR Spectroscopy : Stretching vibrations at 1770 cm⁻¹ (β-lactam C=O) and 1680 cm⁻¹ (carboxylic acid C=O).
  • HPLC : Retention time of 8.2 min (C18 column, 70:30 H₂O:MeCN).

Industrial-Scale Challenges and Solutions

Byproduct Formation

The primary byproduct, 3-chloro-cephalosporin , arises from incomplete vinylation. Mitigation strategies include:

  • Excess formalin : Increases vinylation efficiency to >90%.
  • Catalytic NaI : Reduces halogen exchange side reactions.

Enzyme Stability

Immobilized penicillin acylase loses 15% activity after 10 cycles. Regular replenishment (every 12 batches) maintains conversion rates above 90%.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3-vinylcephalosporanic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various cephalosporin derivatives with enhanced antimicrobial properties .

Scientific Research Applications

7-Amino-3-vinylcephalosporanic acid is extensively used in scientific research due to its role as a key intermediate in the synthesis of cephalosporin antibiotics . Its applications include:

    Chemistry: Used in the synthesis of novel cephalosporin derivatives with improved pharmacological properties.

    Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.

    Medicine: Utilized in the development of new antibiotics to combat resistant bacterial strains.

    Industry: Employed in the large-scale production of cephalosporin antibiotics.

Comparison with Similar Compounds

Structural Analogs and Substitutions

The biological activity and pharmacokinetic properties of β-lactams are highly sensitive to substituents at positions 3 and 5. Below is a comparative analysis of 7-AVCA with key analogs:

Table 1: Structural and Functional Comparison
Compound Name / CAS No. Substituents (Position 3) Substituents (Position 7) Molecular Formula Biological Activity/Application Key Features/Advantages
7-AVCA (79349-82-9) Vinyl Amino C₉H₁₀N₂O₃S Antibacterial precursor Versatile intermediate for derivatization
Cephalexin (15686-71-2) Methyl Phenylglycyl-amino C₁₆H₁₇N₃O₄S First-gen cephalosporin (oral) Broad-spectrum, acid-stable
7-Amino-3-methyl analog (22252-43-3) Methyl Amino C₉H₁₁N₂O₃S Intermediate for semisynthetic cephalosporins Enhanced stability vs. 7-AVCA
SQ 14,359 (N/A) Tetrazolylthio-methyl Thienylureidoacetyl C₁₆H₁₅N₇O₅S₂ Broad-spectrum (β-lactamase-resistant) Activity against resistant pathogens
E1100 (N/A) Dimethylcarbamoyloxymethyl Hydroxyiminoacetamido (Z-configuration) C₁₉H₂₁N₇O₇S₂ Novel β-lactam (high protein binding) Extended half-life, concentration-dependent PK
Compound 4 (120709-09-3) Methyl Phenylacetamido-carbamoyl C₁₈H₁₉N₅O₄S Experimental antibacterial agent Urea-derived side chain for improved solubility

Key Differences and Research Findings

Position 3 Modifications :

  • Vinyl group (7-AVCA) : Enhances reactivity for chemical derivatization but may reduce in vivo stability compared to methyl or thioether substituents .
  • Methyl group (Cephalexin) : Improves oral bioavailability and acid stability, making it suitable for oral administration .
  • Tetrazolylthio-methyl (SQ 14,359) : Confers resistance to β-lactamase enzymes, broadening the spectrum against Gram-negative bacteria .

Position 7 Side Chains: Amino group (7-AVCA): Serves as a reactive site for introducing diverse acyl groups during synthesis . Thienylureidoacetyl (SQ 14,359): Enhances affinity for penicillin-binding proteins (PBPs) in resistant strains . Hydroxyiminoacetamido (E1100): The Z-configuration improves stability against enzymatic hydrolysis, while the dimethylcarbamoyloxymethyl group increases serum protein binding (82–91% in humans), affecting pharmacokinetics .

Biological Activity: 7-AVCA itself lacks direct antibacterial activity but is critical for synthesizing active derivatives like Compound-C (C₂₄H₂₉N₃O₆S), which combines 7-AVCA with a modified amino acid to target hypertension and bacterial infections . Cephalexin and cefadroxil (first-gen cephalosporins) exhibit activity against Staphylococci and Streptococci but are less effective against β-lactamase-producing organisms compared to SQ 14,359 .

Biological Activity

7-Amino-8-oxo-3-vinyl-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also referred to as (6R,7R)-7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a bicyclic compound notable for its potential applications in medicinal chemistry, particularly as an antibacterial agent. The compound's structure features a thiazolidine ring and an azabicyclo framework, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H10_{10}N2_2O3_3S, with a molecular weight of approximately 226.25 g/mol. Its unique structural components include:

  • Amino group : Contributes to its reactivity and biological interactions.
  • Vinyl group : Enhances the compound's ability to participate in chemical reactions.
  • Carboxylic acid functional group : Plays a crucial role in the compound's solubility and interaction with biological targets.

Research indicates that this compound exhibits significant antibacterial activity, potentially through inhibition of bacterial cell wall synthesis, similar to beta-lactam antibiotics like cephalosporins. This mechanism involves interaction with bacterial enzymes crucial for cell wall integrity.

Biological Activity and Efficacy

Studies have demonstrated the compound's effectiveness against various bacterial strains, although specific efficacy data can vary based on the species tested. The following table summarizes key findings from recent research:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mode of Action
E. coli16 µg/mLInhibition of cell wall synthesis
S. aureus32 µg/mLDisruption of peptidoglycan formation
P. aeruginosa64 µg/mLTargeting bacterial enzymes

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial properties of 7-amino-8-oxo compounds against multi-drug resistant (MDR) strains of bacteria. Results indicated that this compound showed promising activity against MDR E. coli and S. aureus with MIC values significantly lower than conventional antibiotics .
  • Synthesis and Derivatives : The synthesis of this compound typically involves multi-step organic synthesis techniques, yielding derivatives that enhance biological properties or alter pharmacokinetics . Research demonstrated yields exceeding 80% for certain derivatives, indicating efficient synthetic routes.
  • In Vivo Studies : Further investigations into the pharmacokinetics of 7-amino derivatives revealed effective absorption in animal models, with low acute toxicity noted during trials . This supports the potential for therapeutic applications in treating bacterial infections.

Interaction Studies

Interaction studies have focused on understanding how this compound interacts with biological targets, particularly bacterial enzymes involved in cell wall synthesis. Techniques such as enzyme inhibition assays and molecular docking simulations have been employed to elucidate these interactions .

Q & A

Q. What spectroscopic methods are recommended to confirm the bicyclic structure and substituent positions of this compound?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies vinyl protons (δ 5.2–5.8 ppm) and the bicyclic scaffold. The 7-amino and 8-oxo groups are resolved via coupling patterns in DMSO-d6 .
    • 2D NMR (COSY, HSQC) maps connectivity between the thia-aza ring and substituents.
  • Infrared (IR) Spectroscopy:
    • Stretching frequencies for the carboxylic acid (C=O at ~1700 cm⁻¹) and amine (N–H at ~3300 cm⁻¹) confirm functional groups .
  • X-ray Crystallography:
    • Resolves absolute stereochemistry (e.g., (6R,7R) configuration) and bond angles in the bicyclo[4.2.0] system .

Q. How can researchers optimize the synthesis yield of this compound, particularly in resolving stereochemical impurities?

Methodological Answer:

  • Key Steps:
    • Enzymatic Resolution: Use lipases or esterases to separate (6R,7R) and (6R,7S) diastereomers via selective hydrolysis of acetylated intermediates .
    • Chromatographic Purification:
  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves stereoisomers. Retention times differ by ~2–3 minutes .
  • Silica gel chromatography (ethyl acetate/hexane, 3:7) removes vinyl group byproducts.
  • Reaction Monitoring:
    • In-situ FTIR tracks carbonyl intermediates (e.g., 8-oxo group formation at ~1750 cm⁻¹).
    • HPLC-MS quantifies intermediates with m/z 272.28 (M+H)+ for the target compound .

Advanced Research Questions

Q. What computational approaches are used to predict the compound’s reactivity in β-lactamase inhibition?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculates HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) to assess electron transfer in β-lactam ring opening, a critical step in enzyme inhibition .
    • Molecular Electrostatic Potential (MEP): Highlights nucleophilic attack sites (e.g., carbonyl carbon at C8) .
  • Molecular Dynamics (MD) Simulations:
    • Models binding to class A β-lactamases (e.g., TEM-1). The 3-vinyl group sterically hinders active-site water molecules, enhancing stability .

Q. How does the compound’s stability vary under acidic vs. alkaline conditions, and what degradation products form?

Methodological Answer:

  • Stability Studies:
    • Acidic Conditions (pH 2.0, HCl, 37°C):
  • β-Lactam ring hydrolysis dominates, forming 7-amino-8-oxo-5-thia-azabicyclo[4.2.0]octane-2-carboxylic acid (t1/2 = 12 hours) .
    • Alkaline Conditions (pH 9.0, NaOH, 25°C):
  • Vinyl group oxidation generates 3-carboxy-5-thia-1-azabicyclo[4.2.0]oct-2-ene-8-one (t1/2 = 2 hours) .
  • Analytical Methods:
    • LC-QTOF-MS identifies degradation products (e.g., m/z 228.10 for decarboxylated byproducts).
    • Circular Dichroism (CD) monitors conformational changes in the bicyclic system during degradation .

Q. What strategies mitigate solubility challenges in aqueous buffers for biological assays?

Methodological Answer:

  • Co-Solvent Systems:
    • Use 10% DMSO/PBS (pH 7.4) to achieve 1.2 mg/mL solubility. Avoid >15% DMSO to prevent protein denaturation .
  • Prodrug Derivatization:
    • Synthesize 2-ethylhexyl ester at the carboxylic acid group, improving logP from -1.2 to 1.8 .
  • Nanoformulation:
    • Encapsulate in PEGylated liposomes (size ~120 nm, PDI <0.2) for sustained release in pharmacokinetic studies .

Q. How do modifications at the 3-vinyl position impact antimicrobial activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Electron-Withdrawing Groups (e.g., –CF3): Increase β-lactam ring stability but reduce permeability (MIC = 8 μg/mL vs. 2 μg/mL for parent compound) .
    • Bulkier Substituents (e.g., –CH2Ph): Lower activity against Gram-negative bacteria due to impaired porin diffusion .
  • Testing Protocols:
    • Broth Microdilution (CLSI M07): Assess MICs against E. coli ATCC 25922 and S. aureus ATCC 29213 .

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